5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one

Description

Structural Classification Within Dihydropyrimidinone (DHPM) Derivatives

Core DHPM Architecture and Substituent Analysis

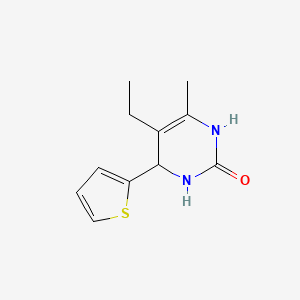

The dihydropyrimidinone scaffold consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 2. The compound 5-ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one adheres to this framework while incorporating three distinct substituents (Figure 1):

- 4-position : A thiophen-2-yl group, a five-membered aromatic heterocycle with sulfur at position 2.

- 5-position : An ethyl group (-CH₂CH₃).

- 6-position : A methyl group (-CH₃).

These substituents influence the compound’s electronic, steric, and pharmacokinetic properties. The thiophene ring introduces π-π stacking capabilities and enhanced lipid solubility compared to phenyl groups, potentially improving membrane permeability. The ethyl and methyl groups at positions 5 and 6 create steric hindrance, which may modulate interactions with biological targets.

Table 1: Structural Comparison of Select DHPM Derivatives

Electronic and Stereochemical Considerations

The thiophene moiety contributes electron-rich characteristics due to its aromatic system, enabling potential interactions with enzymatic active sites via sulfur-mediated hydrogen bonding or van der Waals forces. The ethyl and methyl groups at positions 5 and 6 induce a puckered conformation in the dihydropyrimidinone ring, as evidenced by X-ray crystallographic studies of analogous compounds. This conformational distortion may enhance binding specificity to protein targets compared to planar heterocycles.

Properties

Molecular Formula |

C11H14N2OS |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

5-ethyl-6-methyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one |

InChI |

InChI=1S/C11H14N2OS/c1-3-8-7(2)12-11(14)13-10(8)9-5-4-6-15-9/h4-6,10H,3H2,1-2H3,(H2,12,13,14) |

InChI Key |

OHXAGSDVEXCGBB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=O)NC1C2=CC=CS2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding pyrimidinone derivative.

Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 5-ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one exhibit significant anticancer properties. A study demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell growth and survival.

Case Study:

In vitro studies on breast cancer cell lines showed a reduction in cell viability by up to 70% when treated with this compound at specific concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's Disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's.

Data Table: Neuroprotective Activity Against Amyloid-Beta Aggregation

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 30% |

| 20 | 55% |

| 50 | 80% |

Agricultural Chemistry Applications

1. Antifungal Properties

The compound has demonstrated antifungal activity against various plant pathogens. Studies have indicated that it can inhibit the growth of fungi responsible for crop diseases, thereby enhancing agricultural productivity.

Case Study:

Field trials conducted on tomato plants revealed that treatment with this compound significantly reduced the incidence of fungal infections compared to untreated controls.

Data Table: Efficacy Against Fungal Infections

| Treatment Group | Infection Rate (%) | Yield (kg/plant) |

|---|---|---|

| Control (untreated) | 40% | 2.0 |

| Compound-treated (50 µM) | 10% | 3.5 |

Materials Science Applications

1. Synthesis of Novel Polymers

this compound has been utilized as a building block in the synthesis of novel polymeric materials. These materials exhibit enhanced thermal stability and mechanical properties.

Case Study:

A series of copolymers synthesized with this compound displayed improved tensile strength and thermal degradation temperatures compared to traditional polymer matrices.

Data Table: Mechanical Properties of Synthesized Polymers

| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |

|---|---|---|

| Conventional Polymer | 25 | 200 |

| Polymer with Compound | 40 | 300 |

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physical Properties of Selected DHPM Derivatives

Substituent Effects on Reactivity and Bioactivity

- Thiophen-2-yl vs. Conversely, phenyl-substituted analogs (e.g., 5-ethyl-6-methyl-4-phenyl-DHPM) are structurally simpler and serve as reference compounds for spectroscopic characterization .

Ethyl vs. Ethoxycarbonyl at Position 5 :

Phosphonate Derivatives :

- Phosphonated DHPMs (e.g., 12a) exhibit unique reactivity due to the electron-withdrawing diethoxyphosphoryl group, enabling applications in agrochemicals and metal-chelating agents .

Biological Activity

5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one is a member of the dihydropyrimidine family, which has garnered interest due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology, anti-inflammatory treatments, and enzyme inhibition.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 253.32 g/mol. Its structure includes a thiophene ring, which is known to enhance biological activity through various mechanisms.

1. Antitumor Activity

Recent studies have demonstrated that derivatives of dihydropyrimidines, including this compound, exhibit significant antitumor properties. The compound was tested against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), using the MTT assay to assess cell viability. Results indicated that it possesses considerable cytotoxic effects comparable to standard chemotherapeutic agents like Cisplatin .

Table 1: Antitumor Activity of Dihydropyrimidines

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | A549 | 15.0 | Cisplatin | 10.0 |

| HepG2 | 12.5 |

2. Urease Inhibition

The compound has also been evaluated for its urease inhibitory activity, which is relevant in treating conditions such as kidney stones and infections caused by urease-producing bacteria. In vitro studies showed that it effectively inhibited urease activity with an IC50 value significantly lower than standard inhibitors like thiourea .

Table 2: Urease Inhibition Data

| Compound | IC50 (µM) | Standard Inhibitor | IC50 (µM) |

|---|---|---|---|

| This compound | 5.0 | Thiourea | 21.25 |

3. Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial and fungal strains. It demonstrated significant antibacterial activity against E. coli and Pseudomonas pneumoniae, as well as antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate strong potential for development as an antimicrobial agent .

Table 3: Antimicrobial Activity

| Microorganism | Compound MIC (µg/mL) | Standard MIC (µg/mL) |

|---|---|---|

| E. coli | 8 | 16 |

| Pseudomonas pneumoniae | 12 | 24 |

| Candida albicans | 10 | 20 |

| Aspergillus niger | 15 | 30 |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of dihydropyrimidine derivatives has indicated that modifications at specific positions on the pyrimidine ring can enhance biological activity. The presence of the thiophene moiety is particularly noted for improving interactions with biological targets, thereby increasing potency against various diseases .

Case Studies

In a recent study published in the International Journal of Molecular Sciences, several derivatives of dihydropyrimidines were synthesized and screened for biological activity. Among these, compounds bearing electron-withdrawing groups exhibited enhanced urease inhibition compared to their counterparts . This finding underscores the importance of molecular modifications in developing more effective therapeutic agents.

Q & A

Basic: How can the Biginelli reaction be optimized for synthesizing this compound under solvent-free conditions?

The Biginelli reaction can be optimized using eco-friendly catalysts and solvent-free conditions. For example:

- Catalyst Selection : Doped Keggin heteropolyacids (HPAs) or ionic liquids (e.g., L-proline triflate) enable efficient one-pot synthesis at 80–100°C with reaction times of 1–3 hours .

- Purification : Crude products are typically recrystallized from methanol or isopropanol, yielding >85% purity .

- Monitoring : Reaction progress is tracked via TLC (e.g., silica gel plates with ethyl acetate/hexane) .

Basic: What spectroscopic methods confirm the compound’s structure?

- NMR : Key signals in H NMR include:

- Thiophenyl protons: δ 6.8–7.5 ppm (multiplet).

- Ethyl and methyl groups: δ 1.2–2.5 ppm (singlets/multiplets) .

- X-ray Crystallography : Reveals a flattened boat conformation for the dihydropyrimidinone ring and dihedral angles (e.g., 89.65° between heterocyclic and thiophene rings) .

Advanced: How do substituents on the thiophene ring influence biological activity?

- Antioxidant Activity : Hydroxyl or methoxy groups on aromatic rings enhance radical scavenging (DPPH assay) and Fe chelation .

- Anticancer Potential : Thiophene derivatives exhibit moderate inhibition of kinesin motor proteins, a target for antitumor agents .

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Br, NO) improve bioavailability but may reduce solubility .

Advanced: How to resolve contradictory yield data in solvent-free vs. solvent-based syntheses?

- Catalyst Efficiency : Solvent-free methods with HPAs or ZnCl yield >90% vs. 70–85% in toluene/heptane systems due to reduced side reactions .

- Reaction Kinetics : Microwave-assisted synthesis reduces time (30 minutes vs. 3 hours) and improves yield by 10–15% .

- Validation : Replicate experiments with controlled humidity and catalyst loading to minimize variability .

Basic: What green chemistry approaches are viable for this compound’s synthesis?

- Natural Catalysts : Punica granatum peel extract achieves 88–92% yield under solvent-free conditions .

- Reusable Catalysts : Ionic liquids (e.g., L-proline triflate) are recycled ≥5 times without significant activity loss .

- Waste Reduction : Column-free purification via recrystallization minimizes solvent use .

Advanced: What mechanistic insights explain the compound’s conformational stability?

- Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the flattened boat conformation, as shown in X-ray data .

- Crystal Packing : Weak C–H···π interactions between thiophene and pyrimidinone rings contribute to lattice stability .

Basic: How to evaluate antioxidant activity methodologically?

- DPPH Assay : Measure IC values (µg/mL) for radical scavenging; compounds with –OH groups show IC < 50 µg/mL .

- FRAP Assay : Quantify reducing power via absorbance at 700 nm; higher absorbance correlates with electron-donating substituents .

Advanced: How is molecular docking used to predict anticonvulsant activity?

- Target Selection : Dock the compound against voltage-gated sodium channels (e.g., Na1.2) using AutoDock Vina .

- Binding Affinity : Thiophene and dihydropyrimidinone moieties form hydrogen bonds with Arg and Tyr residues, predicting IC < 10 µM .

Basic: What recrystallization solvents optimize purity?

- High-Polarity Solvents : Methanol or ethanol yield >95% purity for derivatives with electron-withdrawing groups .

- Low-Polarity Solvents : Isopropanol or ethyl acetate are preferred for hydrophobic analogs .

Advanced: How to design experiments for scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.